

# An In-depth Technical Guide to 15(Z)-Tetracosenol: Chemical and Physical Properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **15(Z)-Tetracosenol**

Cat. No.: **B3142665**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**15(Z)-Tetracosenol**, a very-long-chain monounsaturated fatty alcohol, is a compound of significant interest due to its close relationship with nervonic acid, a key component of myelin in the nervous system. This technical guide provides a comprehensive overview of the chemical and physical properties of **15(Z)-Tetracosenol**, its biological significance, and detailed experimental protocols relevant to its study.

## Chemical and Physical Properties

The fundamental chemical and physical characteristics of **15(Z)-Tetracosenol** are summarized below. Data for the closely related nervonic acid (15(Z)-Tetracosenoic acid) are also provided for comparative purposes.

Table 1: Chemical and Physical Properties of **15(Z)-Tetracosenol**

| Property           | Value                                        | Source              |
|--------------------|----------------------------------------------|---------------------|
| IUPAC Name         | (15Z)-Tetracos-15-en-1-ol                    | <a href="#">[1]</a> |
| Synonyms           | cis-15-Tetracosenol, (Z)-Tetracos-15-en-1-ol | <a href="#">[1]</a> |
| CAS Number         | 50995-29-4                                   | <a href="#">[1]</a> |
| Molecular Formula  | C <sub>24</sub> H <sub>48</sub> O            | <a href="#">[1]</a> |
| Molecular Weight   | 352.64 g/mol                                 | <a href="#">[1]</a> |
| Appearance         | Solid                                        | <a href="#">[1]</a> |
| Purity             | >99% (commercially available)                | <a href="#">[1]</a> |
| Boiling Point      | 447.8±14.0 °C (Predicted)                    | <a href="#">[2]</a> |
| Density            | 0.848±0.06 g/cm <sup>3</sup> (Predicted)     | <a href="#">[2]</a> |
| pKa                | 15.20±0.10 (Predicted)                       | <a href="#">[2]</a> |
| Storage Conditions | Freezer                                      | <a href="#">[1]</a> |

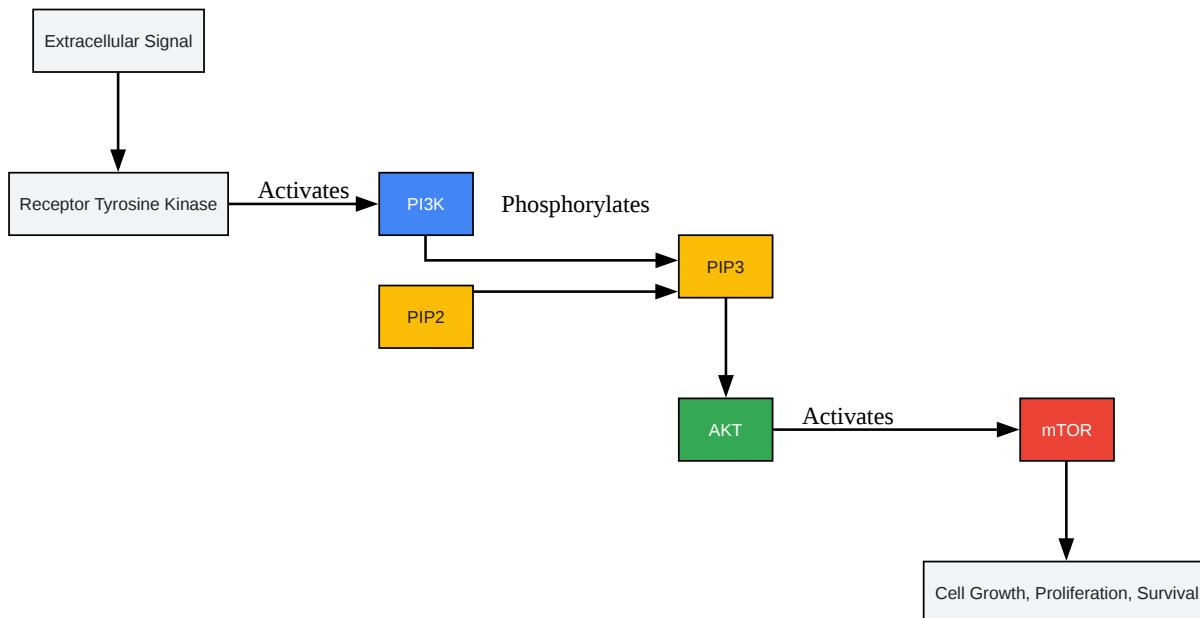
Table 2: Chemical and Physical Properties of Nervonic Acid (15(Z)-Tetracosenoic Acid)

| Property           | Value                                          | Source    |
|--------------------|------------------------------------------------|-----------|
| IUPAC Name         | (15Z)-Tetracos-15-enoic acid                   | [3]       |
| Synonyms           | cis-15-Tetracosenoic acid,<br>Selacholeic acid | [3][4]    |
| CAS Number         | 506-37-6                                       | [4]       |
| Molecular Formula  | C24H46O2                                       | [4][5]    |
| Molecular Weight   | 366.62 g/mol                                   | [4][5]    |
| Appearance         | Solid                                          | [5][6]    |
| Melting Point      | 42-43 °C                                       | [7]       |
| Purity             | >99% (commercially available)                  | [4][5][6] |
| Storage Conditions | Freezer                                        | [4][5]    |

## Biological Significance and Signaling Pathways

While direct studies on **15(Z)-Tetracosenol** are limited, its biological role is inferred from its corresponding carboxylic acid, nervonic acid. Nervonic acid is a crucial component of sphingolipids in the myelin sheath of nerve fibers, particularly in the brain's white matter.[8] It plays a significant role in the growth, maintenance, and repair of nerve cells.[9]

## Role in Myelination


The myelin sheath is a lipid-rich layer that insulates nerve axons, enabling rapid and efficient nerve impulse transmission.[10] Nervonic acid is essential for the structural integrity of myelin. [11] Deficiencies in nervonic acid have been linked to demyelinating diseases.

## Signaling Pathways

Nervonic acid has been shown to modulate key signaling pathways involved in cell growth, survival, and inflammation.

- PI3K/AKT/mTOR Pathway: This pathway is central to regulating cell proliferation, growth, and survival. Studies on nervonic acid in the context of neurological disorders have shown

that it can activate the PI3K/AKT/mTOR signaling pathway, which is crucial for promoting nerve cell survival and repair.[6][12]



[Click to download full resolution via product page](#)

### PI3K/AKT/mTOR Signaling Pathway

- **Anti-Inflammatory Pathways:** Nervonic acid exhibits anti-inflammatory properties by downregulating the expression of pro-inflammatory cytokines such as TNF- $\alpha$ , IL-6, and IL-1 $\beta$ . [6] This is particularly relevant in the context of neuroinflammation, a common feature of many neurodegenerative diseases.

## Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, purification, analysis, and biological evaluation of **15(Z)-Tetracosanol**.

## Synthesis of 15(Z)-Tetracosenol

A common method for the synthesis of long-chain unsaturated alcohols involves the Wittig reaction to create the carbon-carbon double bond, followed by reduction of a corresponding ester.

### Protocol 1: Synthesis via Wittig Reaction and Reduction

- **Phosphonium Salt Formation (SN<sub>2</sub> Reaction):**
  - React triphenylphosphine with a suitable C9 alkyl halide (e.g., 1-bromononane) in an appropriate solvent like toluene.
  - Heat the mixture under reflux for 24-48 hours to form the phosphonium salt.
  - Cool the reaction mixture and collect the precipitated phosphonium salt by filtration. Wash with a non-polar solvent like hexane and dry under vacuum.
- **Ylide Formation:**
  - Suspend the phosphonium salt in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).
  - Cool the suspension to -78 °C.
  - Add a strong base, such as n-butyllithium (n-BuLi), dropwise until a characteristic color change (typically to deep red or orange) indicates the formation of the ylide.
- **Wittig Reaction:**
  - Dissolve a C15 aldehyde ester (e.g., methyl 15-oxopentadecanoate) in anhydrous THF.
  - Add the aldehyde solution dropwise to the ylide solution at -78 °C.
  - Allow the reaction to warm to room temperature and stir for 12-24 hours.
  - Quench the reaction with a saturated aqueous solution of ammonium chloride.
  - Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification of the Alkene Ester:
  - Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
- Reduction to the Alcohol:
  - Dissolve the purified methyl 15(Z)-tetracosenoate in an anhydrous solvent like THF or diethyl ether under an inert atmosphere.
  - Cool the solution to 0 °C.
  - Add a reducing agent, such as lithium aluminum hydride (LiAlH4), portion-wise.
  - Stir the reaction at room temperature for 2-4 hours.
  - Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.
  - Filter the resulting precipitate and wash with the reaction solvent.
  - Concentrate the filtrate to yield **15(Z)-Tetracosenol**.
- Final Purification:
  - Further purify the alcohol by column chromatography on silica gel if necessary.



[Click to download full resolution via product page](#)

### Synthesis Workflow of **15(Z)-Tetracosenol**

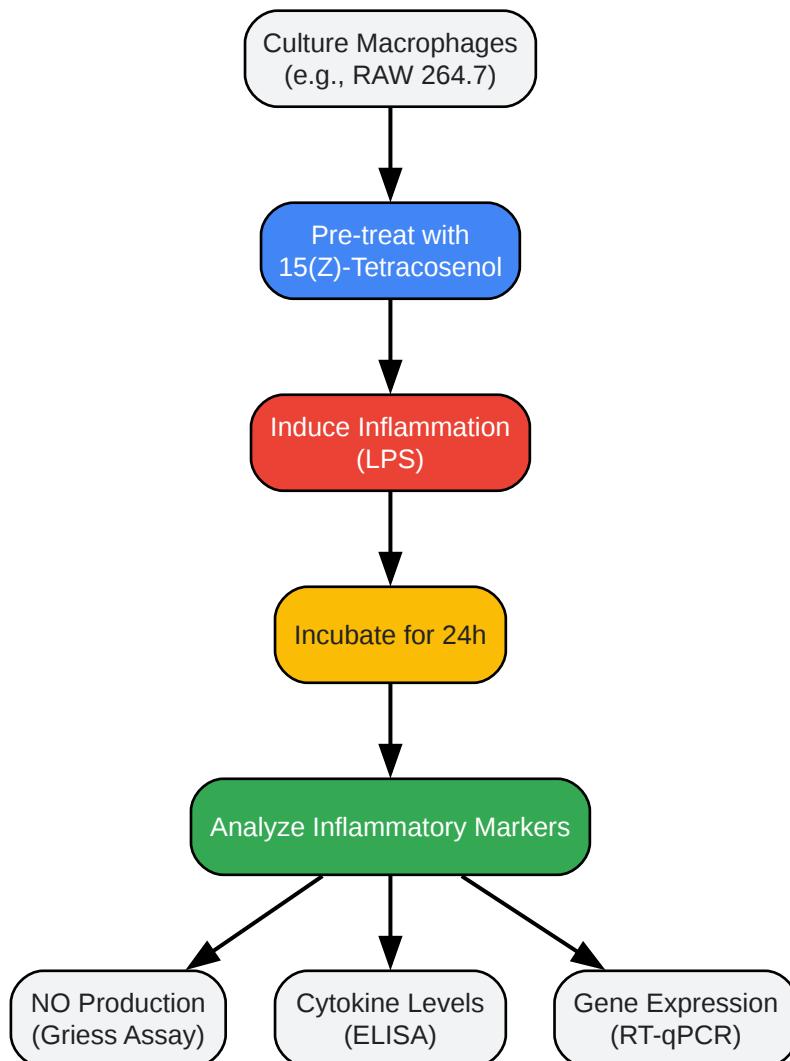
## Purification and Analysis

## Protocol 2: Purification by Column Chromatography

- Column Preparation:
  - Pack a glass column with silica gel slurry in a non-polar solvent (e.g., hexane).
- Sample Loading:
  - Dissolve the crude **15(Z)-Tetracosanol** in a minimal amount of the non-polar solvent and load it onto the column.
- Elution:
  - Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane (e.g., from 0% to 20% ethyl acetate).
- Fraction Collection and Analysis:
  - Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.
  - Combine the pure fractions and evaporate the solvent to obtain purified **15(Z)-Tetracosanol**.

## Protocol 3: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation (Derivatization):
  - To improve volatility and chromatographic performance, derivatize the alcohol to its trimethylsilyl (TMS) ether.
  - Dissolve a small amount of **15(Z)-Tetracosanol** in an anhydrous solvent (e.g., pyridine or dichloromethane).
  - Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
  - Heat the mixture at 60-70 °C for 30-60 minutes.


- GC-MS Analysis:
  - Injector: Split/splitless injector, operated in splitless mode.
  - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25  $\mu$ m film thickness).
  - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  - Oven Temperature Program: Start at a lower temperature (e.g., 150 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 300 °C) and hold.
  - Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 50-600.
- Data Analysis:
  - Identify the TMS derivative of **15(Z)-Tetracosanol** based on its retention time and mass spectrum. The mass spectrum should show a characteristic molecular ion and fragmentation pattern.

## In Vitro Biological Assays

### Protocol 4: Assessment of Anti-Inflammatory Activity in Macrophages

- Cell Culture:
  - Culture a macrophage cell line (e.g., RAW 264.7) in appropriate medium (e.g., DMEM with 10% FBS) at 37 °C in a humidified 5% CO<sub>2</sub> atmosphere.
- Cell Treatment:
  - Seed the cells in 24-well plates and allow them to adhere overnight.
  - Pre-treat the cells with various concentrations of **15(Z)-Tetracosanol** (dissolved in a suitable vehicle like DMSO, with a final DMSO concentration below 0.1%) for 1-2 hours.

- Induce an inflammatory response by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL). Include a vehicle control and an LPS-only control.
- Analysis of Inflammatory Markers (after 24 hours):
  - Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
  - Cytokine Measurement (ELISA): Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant using commercially available ELISA kits.
  - Gene Expression (RT-qPCR): Isolate total RNA from the cells, reverse transcribe to cDNA, and perform quantitative PCR to measure the mRNA expression levels of inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-6).
- Data Analysis:
  - Normalize the results to the vehicle control and compare the effects of **15(Z)-Tetracosanol** treatment to the LPS-only control.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Research Progress of Nervonic Acid Biosynthesis [[jstage.jst.go.jp](#)]
- 2. [researchgate.net](#) [[researchgate.net](#)]
- 3. [books.rsc.org](#) [[books.rsc.org](#)]

- 4. Biosynthesis of nervonic acid and perspectives for its production by microalgae and other microorganisms [agris.fao.org]
- 5. Quantification of PI3K/AKT/mTOR signaling pathway by western blotting [bio-protocol.org]
- 6. US2913501A - Chromatographic purification of higher fatty alcohols - Google Patents [patents.google.com]
- 7. Long chain monounsaturated alcohol mixtures (2001) | Anthony J. Verbiscar | 4 Citations [scispace.com]
- 8. Biosynthesis of nervonic acid and perspectives for its production by microalgae and other microorganisms | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Crucial role of microglia-mediated myelin sheath damage in vascular dementia: Antecedents and consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scilit.com [scilit.com]
- 12. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 15(Z)-Tetracosenol: Chemical and Physical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3142665#chemical-and-physical-properties-of-15-z-tetracosenol>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)